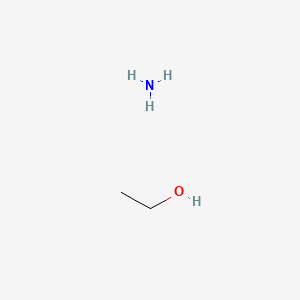
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine is a complex organic compound that features a tetrazole ring, a pyridine ring, and a phenylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine typically involves multiple steps, starting with the preparation of the tetrazole and pyridine intermediates. One common method involves the reaction of 2-chloropyridine with sodium azide to form 2-(1H-tetrazol-5-yl)pyridine. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylamine derivatives .
Applications De Recherche Scientifique
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which facilitate binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Propriétés
Formule moléculaire |
C12H10N6O |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
4-[2-(2H-tetrazol-5-yl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C12H10N6O/c13-8-1-3-9(4-2-8)19-10-5-6-14-11(7-10)12-15-17-18-16-12/h1-7H,13H2,(H,15,16,17,18) |
Clé InChI |
URQMJRRHLJBNLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)








![8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8360008.png)
![1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2(1H,3H)-imidazolone](/img/structure/B8360010.png)

![5-fluoro-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine](/img/structure/B8360040.png)
![[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol](/img/structure/B8360041.png)
